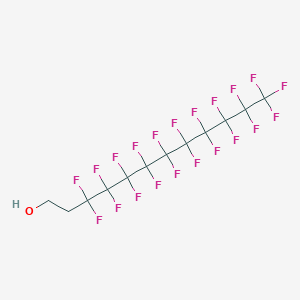

2-(Perfluorodecyl)ethanol

Description

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5F21O/c13-3(14,1-2-34)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h34H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXYIZWPNQYPIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F21CH2CH2OH, C12H5F21O | |

| Record name | 1-Dodecanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2029905 | |

| Record name | 2-(Perfluorodecyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

-0.9 ± 0.02 [log Psd at 298.15 K (Pa)] | |

| Record name | 10:2 FTOH | |

| Source | Suuberg Lab, School of Engineering, Brown University | |

| URL | https://doi.org/10.1021/acs.jced.9b00922 | |

| Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |

CAS No. |

865-86-1 | |

| Record name | 2-(Perfluorodecyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,1H,2H,2H-Perfluorodeca-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Perfluorodecyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(PERFLUORODECYL)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A72U7Q973T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Synthesis of 1H,1H,2H,2H-Perfluorododecan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H,2H,2H-Perfluorododecan-1-ol, also known as 10:2 fluorotelomer alcohol (10:2 FTOH), is a significant organofluorine compound with the chemical formula F(CF₂)₁₀CH₂CH₂OH. Its unique properties, including high thermal and chemical stability, along with both hydrophobic and lipophobic characteristics, make it a valuable intermediate in the synthesis of a wide array of materials. These include surfactants, polymers, and surface coatings for specialized applications in the electronics, textile, and biomedical fields. This technical guide provides a comprehensive overview of the primary synthesis pathway for 1H,1H,2H,2H-Perfluorododecan-1-ol, detailing the multi-step process, experimental protocols, and available quantitative data.

Core Synthesis Pathway: A Three-Stage Process

The most established and industrially relevant method for the production of 1H,1H,2H,2H-Perfluorododecan-1-ol is a three-stage process rooted in telomerization chemistry. This process begins with the construction of the perfluorinated carbon chain, followed by the addition of a hydrocarbon spacer, and concludes with the introduction of the terminal hydroxyl group.

Stage 1: Telomerization to Form Perfluorodecyl Iodide

The initial stage involves the synthesis of a homologous series of perfluoroalkyl iodides. This is achieved through the free-radical initiated reaction of a short-chain perfluoroalkyl iodide, typically pentafluoroethyl iodide (C₂F₅I), with tetrafluoroethylene (TFE; CF₂=CF₂). This reaction produces a mixture of longer-chain perfluoroalkyl iodides, from which perfluorodecyl iodide (C₁₀F₂₁I) is the desired intermediate for this synthesis. The distribution of the resulting telomers can be controlled by the molar ratio of the reactants.

Stage 2: Ethylene Addition to Form 2-(Perfluorodecyl)ethyl Iodide

The perfluorodecyl iodide produced in the first stage is then reacted with ethylene (CH₂=CH₂) in a free-radical addition reaction. This step inserts an ethylene unit between the perfluoroalkyl chain and the iodine atom, yielding 2-(perfluorodecyl)ethyl iodide (C₁₀F₂₁CH₂CH₂I). This reaction is typically initiated by a radical initiator at elevated temperature and pressure.

Stage 3: Hydrolysis to 1H,1H,2H,2H-Perfluorododecan-1-ol

The final step is the conversion of 2-(perfluorodecyl)ethyl iodide into the target alcohol. A common method for this transformation is hydrolysis, which can be facilitated by reacting the iodide with oleum (fuming sulfuric acid) to form a sulfate ester intermediate, followed by quenching with water to yield the final alcohol product.

Experimental Protocols

The following protocols are representative of the synthesis of 1H,1H,2H,2H-Perfluorododecan-1-ol. Note that specific conditions may require optimization based on laboratory or industrial scale.

Stage 1: Synthesis of Perfluorodecyl Iodide (C₁₀F₂₁I)

-

Apparatus Setup: A high-pressure autoclave reactor equipped with a stirrer, pressure gauge, and gas inlet/outlet is required. All equipment must be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

-

Reagent Charging: The reactor is charged with pentafluoroethyl iodide (C₂F₅I) and a radical initiator (e.g., a peroxide-based initiator).

-

Reaction Execution: The reactor is sealed and pressurized with tetrafluoroethylene (TFE). The mixture is then heated to a temperature sufficient to initiate the telomerization reaction. The reaction is allowed to proceed for several hours, with the consumption of TFE monitored by the pressure drop.

-

Work-up and Purification: After cooling the reactor, the excess TFE is vented. The resulting mixture of perfluoroalkyl iodides is then subjected to fractional distillation under reduced pressure to isolate the C₁₀F₂₁I fraction.

Stage 2: Synthesis of 2-(Perfluorodecyl)ethyl Iodide (C₁₀F₂₁CH₂CH₂I)

-

Apparatus Setup: A high-pressure reactor, as described in Stage 1, is used.

-

Reagent Charging: The purified perfluorodecyl iodide (C₁₀F₂₁I) and a radical initiator (e.g., azobisisobutyronitrile, AIBN) are loaded into the reactor.

-

Reaction Execution: The reactor is sealed, purged with an inert gas, and then pressurized with ethylene gas. The reactor is heated to initiate the radical addition. The reaction is maintained at a constant temperature and pressure for a specified duration.

-

Work-up and Purification: After the reaction is complete, the reactor is cooled, and the crude 2-(perfluorodecyl)ethyl iodide is recovered. The product can be purified by distillation under reduced pressure.

Stage 3: Synthesis of 1H,1H,2H,2H-Perfluorododecan-1-ol

-

Apparatus Setup: A round-bottom flask equipped with a dropping funnel, stirrer, and a cooling bath is assembled.

-

Reaction Execution: 2-(Perfluorodecyl)ethyl iodide is placed in the reaction flask and cooled. Oleum (H₂SO₄·SO₃) is added dropwise while maintaining a low temperature and vigorous stirring. After the addition is complete, the mixture is gently heated to promote the formation of the sulfate ester.

-

Hydrolysis and Work-up: The reaction mixture is cooled and then carefully poured into ice water to hydrolyze the sulfate ester. The crude 1H,1H,2H,2H-Perfluorododecan-1-ol precipitates as a solid.

-

Purification: The solid product is collected by filtration and washed with water. Further purification can be achieved by recrystallization from a suitable solvent (e.g., a hydrocarbon or chlorinated solvent) or by vacuum distillation.

Quantitative Data

The following table summarizes representative quantitative data for reactions related to the synthesis of fluorotelomer alcohols. It is important to note that yields are highly dependent on specific reaction conditions and may vary.

| Stage | Reaction | Reactants | Product | Reported Yield | Reference |

| 2 | Ethylene Addition | 1-iodo-1H,1H,2H,2H-perfluorooctane, Dimethylmalonate | Propanedioic Acid, 1H,1H,2H,2H-perfluorooctane,-dimethyl ester | 75% | [1] |

| 3 (related) | Hydrolysis/Elimination | 1-iodo-1H,1H,2H-perfluorodecane, KOH/Ethanol | 1H,1H,2H-perfluoro-1-decene | 85% | [2] |

Experimental Workflow

The logical progression of the synthesis is straightforward, with the product of each stage serving as the reactant for the next, followed by purification and characterization of the final product.

References

An In-depth Technical Guide to 1H,1H,2H,2H-Perfluorododecan-1-ol (CAS 865-86-1)

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1H,1H,2H,2H-Perfluorododecan-1-ol, also known as 10:2 fluorotelomer alcohol (10:2 FTOH), is a significant compound within the broad class of per- and polyfluoroalkyl substances (PFAS).[1][2] Its chemical structure is characterized by a long perfluorinated carbon chain, which imparts unique properties such as high thermal stability, chemical resistance, and both hydrophobicity and lipophobicity.[2] These characteristics make it a subject of interest in material science for applications like hydrophobic coatings and in the formulation of aqueous film-forming foams (AFFF) for firefighting.[2] However, its persistence in the environment and its role as a potential precursor to bioaccumulative perfluorocarboxylic acids (PFCAs) have also made it a key analyte in environmental and toxicological research.[3][4] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, analytical methods, and safety protocols.

Chemical Identity and Structure

The compound is systematically named 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecan-1-ol.[2] It is a fluorotelomer alcohol, a subclass of PFAS often detected in environmental samples, including indoor dust.[5]

| Identifier | Value |

| CAS Number | 865-86-1[1][6] |

| Molecular Formula | C₁₂H₅F₂₁O[2][7] |

| Molecular Weight | 564.13 g/mol [2][7] |

| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecan-1-ol[2] |

| Common Synonyms | 2-(Perfluorodecyl)ethanol, 10:2 Fluorotelomer alcohol, 1H,1H,2H,2H-Perfluorodecan-1-ol[1][8] |

| SMILES | C(CO)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F[2] |

| InChI Key | FLXYIZWPNQYPIT-UHFFFAOYSA-N[2] |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 10:2 FTOH are largely dictated by its long fluorinated chain. It is a solid at room temperature and has limited solubility in water.[5][9]

| Property | Value | Source |

| Physical Form | White to Off-White Solid | [5] |

| Melting Point | 91 - 95 °C | [5][8] |

| Boiling Point | 145 °C (at 10 mmHg) | [5] |

| Density (Predicted) | 1.664 ± 0.06 g/cm³ | [5] |

| Water Solubility | Insoluble | [5] |

| Solubility (Organic) | Slightly soluble in Chloroform and Methanol (with heating/sonication) | [5] |

| pKa (Predicted) | 14.28 ± 0.10 | [5] |

| Enthalpy of Sublimation | 94.3 ± 4.4 kJ/mol (at 296.3-318.3 K) | [1] |

Synthesis and Reactivity

Synthesis Pathway

A common method for synthesizing 2-(Perfluorodecyl)ethanol involves the hydrolysis of 2-(Perfluorodecyl)ethyl iodide. This approach is advantageous as it can eliminate the need for multiple reaction steps and more hazardous reagents often used in traditional fluorination methods.[2] The reaction is typically conducted using potassium 4-hydroxybutyrate in a γ-butyrolactone solvent.[2] For optimal yield, reaction conditions such as temperature, time, and atmosphere are carefully controlled.[2]

References

- 1. 2-(Perfluorodecyl)ethanol | C12H5F21O | CID 70083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 2-(Perfluorodecyl)ethanol | 865-86-1 [smolecule.com]

- 3. shimadzu.co.kr [shimadzu.co.kr]

- 4. Aqueous photolysis of 8:2 fluorotelomer alcohol | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 5. 865-86-1 | CAS DataBase [m.chemicalbook.com]

- 6. echa.europa.eu [echa.europa.eu]

- 7. scbt.com [scbt.com]

- 8. indofinechemical.com [indofinechemical.com]

- 9. bg.cpachem.com [bg.cpachem.com]

An In-depth Technical Guide on the Environmental Persistence of 10:2 Fluorotelomer Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

10:2 Fluorotelomer alcohol (10:2 FTOH), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a chemical of significant environmental concern. Utilized in a variety of industrial and consumer products for its water and oil repellent properties, 10:2 FTOH's environmental persistence, bioaccumulative potential, and transformation into highly stable perfluorinated carboxylic acids (PFCAs) necessitate a thorough understanding of its fate and behavior in the environment. This technical guide provides a comprehensive overview of the environmental persistence of 10:2 FTOH, including its degradation pathways, quantitative persistence data, and detailed experimental protocols for its analysis.

Environmental Fate and Degradation Pathways

10:2 FTOH undergoes both biotic and abiotic degradation in the environment, leading to the formation of various transformation products. The primary degradation pathway involves the oxidation of the alcohol group, followed by further transformations of the fluorinated chain.

Biotic Degradation

In soil and sediment environments, microbial activity plays a crucial role in the degradation of 10:2 FTOH. The process is generally more rapid under aerobic conditions compared to anaerobic conditions. The presence of organisms such as earthworms and plants has been shown to stimulate the microbial degradation of 10:2 FTOH in soil.[1] The typical biotic degradation pathway involves the initial oxidation of 10:2 FTOH to its corresponding aldehyde and then to a carboxylic acid, which can then undergo further degradation to form a series of PFCAs.

The major degradation products identified in soil and biota include perfluorooctanoic acid (PFOA), perfluorononanoic acid (PFNA), and predominantly perfluorodecanoic acid (PFDA).[1] Shorter-chain PFCAs such as perfluoropentanoic acid (PFPeA) and perfluorohexanoic acid (PFHxA) have also been detected in plant roots, suggesting β-oxidation of longer-chain PFCAs.[1][2]

Abiotic Degradation

Abiotic degradation of 10:2 FTOH can occur through processes such as atmospheric oxidation and photolysis. In the atmosphere, 10:2 FTOH can be oxidized by hydroxyl radicals, leading to the formation of PFCAs.[3] While fluorotelomer-based polymers, the precursors to FTOHs, exhibit long half-lives for abiotic hydrolysis (55-89 years under neutral conditions), the subsequent degradation of FTOHs is a key pathway for the formation of persistent PFCAs in the environment.[4][5]

Quantitative Data on Environmental Persistence

The environmental persistence of 10:2 FTOH is often quantified by its half-life in various environmental compartments. The following tables summarize key quantitative data from scientific literature.

Table 1: Half-life of 10:2 FTOH and Related Compounds in Soil and Sludge

| Compound/Matrix | Condition | Half-life | Reference |

| Fluorotelomer Alcohols (FTOHs) in sludge-applied soils | Field data | 0.85 - 1.8 years | [6][7] |

| 8:2 FTOH in AFFF-impacted soil | Nitrate-reducing | 12.5 - 36.5 days | [8] |

| 8:2 FTOH in AFFF-impacted soil | Sulfate- and iron-reducing | >400 days | [8] |

| Fluorotelomer-based polymers in soil | Biodegradation | 33 - 112 years | [4] |

| Acrylate-linked fluorotelomer polymers in saturated soils | Biodegradation | 33 - 112 years | [4] |

Table 2: Concentrations of 10:2 FTOH in Various Environmental Matrices

| Matrix | Location/Source | Concentration Range | Reference |

| Sludge-applied surface soils | Decatur, Alabama, USA | <5.6 to 166 ng/g dry weight | [6][7] |

| Marine sediments | Liaodong Bay, China | 0.19 - 0.52 ng/g dry weight (total FTOHs) | [9] |

| Biosolids from a WWTP | - | 68.07 ng/g | [10] |

| Sludge-applied soils | - | up to 820 ng/g dry soil | [9] |

Experimental Protocols

Accurate quantification of 10:2 FTOH and its degradation products in environmental matrices requires robust and sensitive analytical methods. The following sections detail common experimental protocols.

Sample Extraction from Soil and Sediment

Objective: To extract 10:2 FTOH and its metabolites from solid matrices.

Materials:

-

Soil/sediment sample

-

Methanol

-

Methyl tert-butyl ether (MTBE)

-

Polypropylene centrifuge tubes (50 mL)

-

Ultrasonic bath

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Weigh approximately 1.0 g of the homogenized soil or sediment sample into a 50 mL polypropylene centrifuge tube.

-

Add a known amount of an appropriate internal standard.

-

Add 10 mL of methanol and sonicate the mixture for 20 minutes.

-

Centrifuge the sample to separate the supernatant.

-

Carefully transfer the supernatant to a clean tube.

-

Repeat the extraction process twice more with fresh methanol.

-

Combine the supernatants and concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

-

The extract is now ready for cleanup and instrumental analysis.

Sample Extraction from Water

Objective: To extract 10:2 FTOH from aqueous samples.

Materials:

-

Water sample

-

Solid-phase extraction (SPE) cartridges (e.g., WAX or HLB)

-

Methanol

-

Ammonium hydroxide solution (0.1%)

-

Ammonium acetate solution

-

Nitrogen evaporator

Procedure:

-

Acidify the water sample to pH 4 with ammonium acetate.

-

Activate the SPE cartridge by passing 4 mL of 0.1% ammonia in methanol, followed by 4 mL of methanol, and then 4 mL of deionized water.

-

Load the water sample onto the SPE cartridge.

-

Wash the cartridge with 4 mL of the ammonium acetate solution to remove impurities.

-

Dry the cartridge thoroughly.

-

Elute the analytes with 4 mL of methanol, followed by 4 mL of 0.1% ammonia in methanol.

-

Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

-

The extract is ready for instrumental analysis.

Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify 10:2 FTOH in the prepared extracts.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for FTOH analysis (e.g., DB-WAX)

GC-MS Parameters (Example):

-

Injection Mode: Splitless

-

Injector Temperature: 230°C

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 5 minutes

-

Ramp to 240°C at 10°C/min

-

Hold at 240°C for 1 minute

-

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI)

-

Detection Mode: Selected Ion Monitoring (SIM)

Visualization of Degradation Pathway

The following diagram illustrates the key steps in the biotic degradation of 10:2 FTOH.

Caption: Biotic degradation pathway of 10:2 Fluorotelomer Alcohol.

Conclusion

The environmental persistence of 10:2 FTOH is a complex issue driven by its slow degradation and its transformation into highly persistent PFCAs. Understanding the degradation pathways, persistence metrics, and analytical methodologies is critical for assessing the environmental risks associated with this compound and for developing effective remediation strategies. This guide provides a foundational resource for professionals engaged in research, environmental monitoring, and the development of safer alternatives.

References

- 1. wwfeu.awsassets.panda.org [wwfeu.awsassets.panda.org]

- 2. alsglobal.com [alsglobal.com]

- 3. data.epo.org [data.epo.org]

- 4. alsglobal.com [alsglobal.com]

- 5. researchgate.net [researchgate.net]

- 6. Biotransformation pathways of fluorotelomer-based polyfluoroalkyl substances: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biotransformation of 8:2 Fluorotelomer Alcohol in Soil from Aqueous Film-Forming Foams (AFFFs)-Impacted Sites under Nitrate-, Sulfate-, and Iron-Reducing Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. setac.onlinelibrary.wiley.com [setac.onlinelibrary.wiley.com]

A Technical Review of Fluorotelomer Alcohol (FTOH) Toxicity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical review of the toxicity of fluorotelomer alcohols (FTOHs), a class of polyfluoroalkyl substances (PFAS) used as intermediates in the production of specialty polymers, surfactants, and surface coatings.[1][2] Due to their widespread use, FTOHs are found in the environment and are precursors to persistent and bioaccumulative perfluorinated carboxylic acids (PFCAs) like perfluorooctanoic acid (PFOA) and perfluorohexanoic acid (PFHxA).[1][3] This guide summarizes key toxicological data, metabolic pathways, and experimental methodologies to inform risk assessment and future research.

Metabolism and Toxicokinetics

FTOHs undergo biotransformation primarily in the liver and kidneys, leading to the formation of various metabolites, including persistent PFCAs.[4][5] Understanding the metabolic pathways and toxicokinetic profiles of FTOHs is crucial for interpreting their toxicity.

The metabolism of FTOHs is a multi-step process initiated by oxidation, which is catalyzed by Cytochrome P450 (CYP) enzymes rather than alcohol dehydrogenase.[6] Specifically, human CYP2A6 has been identified as a key enzyme in the oxidation of 6:2 FTOH.[7] The general pathway involves the conversion of the FTOH to a fluorotelomer aldehyde (FTAL), which is then oxidized to a saturated fluorotelomer carboxylic acid (FTCA) or an unsaturated fluorotelomer carboxylic acid (FTUCA).[4][6] These intermediates can then enter Phase II conjugation reactions (e.g., with glutathione, glucuronide, or sulfate) or undergo further metabolism to yield PFCAs and other polyfluorinated acids.[4][5]

Studies in rats show that FTOHs are rapidly absorbed and eliminated, while their PFCA metabolites persist significantly longer.[8] For example, after a single oral dose of 8:2 FTOH in rats, the parent compound has a plasma elimination half-life of only 1.1 to 1.7 hours.[8] However, its metabolite, PFOA, has a much longer half-life that exhibits significant sex differences: 198-353 hours in males versus 4.47-6.9 hours in females.[8] Another major metabolite, 7:3-fluorotelomer acid (7:3-FTA), has a plasma half-life of 2-3 days in both sexes.[8]

Table 1: Toxicokinetic Parameters of 8:2 FTOH and its Metabolites in Hsd:Sprague-Dawley SD Rats Following a Single Gavage Dose

| Compound | Sex | Plasma Elimination Half-Life (t½) | Key Findings | Reference |

|---|---|---|---|---|

| 8:2 FTOH | Male & Female | 1.1 - 1.7 hours | Rapid absorption and elimination. Bioavailability ranged from 22% to 41%. | [8] |

| PFOA | Male | 198 - 353 hours | Elimination is significantly longer in males than females. | [8] |

| PFOA | Female | 4.47 - 6.9 hours | Rapid elimination compared to males. | [8] |

| 7:3-FTA | Male & Female | ~2 - 3 days | No significant sex difference in elimination half-life. |[8] |

Toxicological Profile

FTOHs exhibit a range of toxic effects in animal studies, with the liver and kidneys being primary target organs.[9][10][11] Toxicity is generally observed at higher dose levels, and some effects have been shown to be reversible.[9][12]

Acute toxicity studies classify FTOHs as slightly toxic by the oral route.[10][13] Subchronic studies reveal effects at lower, repeated doses, establishing No-Observed-Adverse-Effect Levels (NOAELs) for risk assessment.

Table 2: Acute Toxicity of 6:2 FTOH

| Species | Route | LD50 | Key Findings | Reference |

|---|---|---|---|---|

| Rat | Oral | 1,750 mg/kg | Classified as Category 4 for acute oral toxicity under GHS. | [10][13] |

| Rat | Dermal | > 5,000 mg/kg | Not considered a significant dermal hazard. | [10][13] |

| Rabbit | Dermal | - | Not a primary skin irritant. | [10][13] |

| Rabbit | Ocular | - | Not a primary eye irritant. | [10][13] |

| Mouse | Dermal | - | Did not produce a dermal sensitization response. |[10][13] |

Table 3: Subchronic Oral Toxicity of 6:2 FTOH and 8:2 FTOH in Rats

| Compound | Study Duration | NOAEL | Key Adverse Effects at Higher Doses | Reference |

|---|---|---|---|---|

| 6:2 FTOH | 90 days | 5 mg/kg/day | Mortality, kidney degeneration and necrosis, and effects on hematology and liver at ≥125 mg/kg/day. | [10][13] |

| 8:2 FTOH | 90 days | 5 mg/kg | Liver weight increases, focal hepatic necrosis, chronic progressive nephrotoxicity (females), and degeneration of enamel organ cells at ≥25 mg/kg. |[9][12] |

6:2 FTOH has been evaluated for genotoxicity and was found not to be mutagenic in the bacterial reverse mutation test (Ames test) or the mouse lymphoma assay.[10][13] It was also not clastogenic in a chromosome aberration assay using human lymphocytes, indicating it is not considered a genotoxic hazard.[10][13]

The toxic effects of FTOHs are linked to the parent compound and its various metabolites.[14] Key mechanisms include:

-

Hepatotoxicity: Observed effects include increased liver weight, hepatocellular necrosis, and increased hepatic β-oxidation, which is a marker of peroxisome proliferation.[9][11][12]

-

Immunotoxicity: Studies in mice have shown that 8:2 FTOH can suppress immune function, evidenced by reduced serum and tissue cytokine levels (e.g., IL-1β, IL-6, TNF-α) and inhibited splenocyte proliferation.[11]

-

Endocrine Disruption: Both 6:2 FTOH and 8:2 FTOH have been found to be estrogenic.[1][14]

-

Oxidative Stress: A growing body of evidence suggests a correlation between the toxicity induced by FTOHs and the generation of oxidative stress.[15]

Experimental Protocols

Detailed methodologies from key toxicity studies are crucial for the interpretation and replication of findings.

-

Test System: Crl:CD®(SD)IGS BR rats.[9]

-

Administration: Daily oral gavage for approximately 90 days.[9]

-

Dose Levels: 0 (corn oil vehicle), 1, 5, 25, and 125 mg/kg.[9]

-

Endpoints Evaluated: A complete toxicological profile was assessed, including mortality, clinical observations, body weight, food consumption, neurobehavioral assessments (functional observational battery, motor activity), hematology, clinical chemistry, urinalysis, and gross and microscopic pathology.[9][12]

-

Special Assessments: Hepatic β-oxidation was measured to assess peroxisome proliferation. Plasma and urinary fluorine levels were quantified.[9]

-

Recovery Group: A subset of animals was maintained for a 90-day post-dosing recovery period to assess the reversibility of effects.[9]

-

Test System: Rats (strain not specified in abstract).[10]

-

Administration: Daily oral gavage for 90 days.[10]

-

Dose Levels: 0, 5, 25, 125, and 250 mg/kg/day.[10]

-

Endpoints Evaluated: Mortality, clinical signs, hematology, serum chemistry, and liver effects.[10][13] Mortality was a key finding, occurring sporadically after three weeks in the 125 and 250 mg/kg/day groups.[10] The primary cause of death was attributed to kidney degeneration and necrosis.[13]

-

Test System: Isolated hepatocytes from rats, mice, and humans.[4]

-

Incubation: Hepatocytes are incubated with the test compound (e.g., 6:2 FTOH).[4]

-

Metabolite Identification: Samples are analyzed over time to identify and quantify the formation of metabolites.[4]

-

Analytical Technique: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is typically used for the detection of FTOH metabolites.[16]

-

Pathway Elucidation: By identifying transient intermediates and terminal products, metabolic pathways can be constructed.[4][6] The use of specific enzyme inhibitors (e.g., aminobenzotriazole for P450s) can help identify the enzyme classes involved.[6]

References

- 1. Fluorotelomer alcohol - Wikipedia [en.wikipedia.org]

- 2. alsglobal.com [alsglobal.com]

- 3. Identification of Biomarkers of Exposure to FTOHs and PAPs in Humans Using a Targeted and Nontargeted Analysis Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic products and pathways of fluorotelomer alcohols in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Emerging investigator series: human CYP2A6 catalyzes the oxidation of 6:2 fluorotelomer alcohol - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 8. Toxicokinetics of 8:2 fluorotelomer alcohol (8:2-FTOH) in male and female Hsd:Sprague Dawley SD rats after intravenous and gavage administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Toxicological evaluation of 6:2 fluorotelomer alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 8:2 Fluorotelomer alcohol causes immunotoxicity and liver injury in adult male C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. Toxicokinetics of 8:2 fluorotelomer alcohol (8:2-FTOH) in male and female Hsd:Sprague Dawley SD rats after intravenous and gavage administration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorotelomer Alcohols' Toxicology Correlates with Oxidative Stress and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 8:2 fluorotelomer alcohol: a one-day nose-only inhalation toxicokinetic study in the Sprague-Dawley rat with application to risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

vapor pressure and enthalpy of sublimation for 2-(Perfluorodecyl)ethanol

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a detailed overview of the experimentally determined vapor pressure and enthalpy of sublimation for 2-(Perfluorodecyl)ethanol (CAS RN: 865-86-1). The methodologies for these measurements are also described.

Introduction

2-(Perfluorodecyl)ethanol, a member of the fluorotelomer alcohols (FTOHs), is a compound of interest in various fields, including materials science and biomedical research, due to its unique properties imparted by the perfluorinated alkyl chain.[1] Understanding its thermophysical properties, such as vapor pressure and enthalpy of sublimation, is crucial for applications in developing coatings, lubricants, and for assessing its environmental fate.[1] This guide summarizes the key quantitative data and outlines the experimental protocols for their determination.

Quantitative Data

The following table summarizes the experimental data for the vapor pressure and enthalpy of sublimation of 2-(Perfluorodecyl)ethanol.

| Property | Value | Conditions | Reference |

| Vapor Pressure (log Psd) | -0.9 ± 0.02 | at 298.15 K (Pa) | J. Chem. Eng. Data 2020, 65, 2332-2342[2] |

| Enthalpy of Sublimation (ΔsubHb) | 94.3 ± 4.4 kJ/mol | at 296.3-318.3 K | J. Chem. Eng. Data 2020, 65, 2332-2342[2] |

Experimental Protocols

The determination of vapor pressure and enthalpy of sublimation typically involves precise measurements of a substance's pressure at various controlled temperatures. The Clausius-Clapeyron equation is then used to derive the enthalpy of vaporization or sublimation from the temperature dependence of the vapor pressure.

3.1. Determination of Vapor Pressure

A common method for measuring the low vapor pressure of a solid, like 2-(Perfluorodecyl)ethanol, is the Knudsen effusion method or a static vapor pressure measurement in a sealed, temperature-controlled chamber.

-

Sample Preparation: A pure sample of 2-(Perfluorodecyl)ethanol is placed in a thermostated cell. The sample is thoroughly degassed to remove any volatile impurities.

-

Apparatus: A high-vacuum apparatus equipped with a pressure transducer (e.g., a capacitance diaphragm gauge) and a temperature-controlled sample cell is used.

-

Procedure:

-

The sample is introduced into the cell, and the system is evacuated to a high vacuum.

-

The cell is maintained at a constant temperature (e.g., using a water bath or a Peltier element).

-

The system is isolated from the vacuum pump, and the pressure increase due to sublimation is monitored until a stable equilibrium vapor pressure is reached.

-

This measurement is repeated at several different temperatures.

-

3.2. Calculation of Enthalpy of Sublimation

The enthalpy of sublimation is determined from the vapor pressure data using the Clausius-Clapeyron equation:

ln(P) = - (ΔHsub / R) * (1/T) + C

Where:

-

P is the vapor pressure

-

ΔHsub is the enthalpy of sublimation

-

R is the ideal gas constant

-

T is the absolute temperature in Kelvin

-

C is a constant

By plotting ln(P) versus 1/T, a straight line is obtained. The slope of this line is equal to -ΔHsub/R, from which the enthalpy of sublimation can be calculated.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of vapor pressure and enthalpy of sublimation.

Caption: Experimental workflow for determining vapor pressure and enthalpy of sublimation.

References

The Influence of 2-(Perfluorodecyl)ethanol on Lipid Bilayer Structure and Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between 2-(Perfluorodecyl)ethanol and lipid bilayers. While direct quantitative data for this specific molecule is limited in publicly available literature, this document synthesizes findings from studies on structurally similar long-chain perfluorinated alcohols to elucidate its likely effects on membrane properties. The guide details the significant alterations to lipid packing, membrane fluidity, and phase behavior. We present established experimental protocols for characterizing these interactions, including Langmuir-Blodgett trough measurements, Brewster Angle Microscopy, Grazing Incidence X-ray Diffraction, Differential Scanning Calorimetry, and advanced spectroscopic techniques. Furthermore, this guide includes detailed experimental workflows and conceptual diagrams to provide a robust framework for researchers investigating the biophysical effects of fluorinated compounds on cell membranes.

Introduction

Partially fluorinated alcohols, such as 2-(Perfluorodecyl)ethanol (F(CF₂)₁₀CH₂CH₂OH), are a class of amphiphilic molecules with unique physicochemical properties stemming from the high electronegativity and hydrophobicity of the perfluorinated tail, combined with a hydrophilic alcohol headgroup. These characteristics drive their self-assembly and interaction with biological interfaces, particularly lipid bilayers, the fundamental structure of cell membranes. Understanding these interactions is of paramount importance for various fields, including drug delivery, toxicology, and the development of biocompatible materials.

The rigid and lipophobic nature of the perfluorinated chain, coupled with its larger volume compared to a hydrocarbon chain of similar length, is expected to induce significant perturbations in the ordered structure of lipid bilayers. These perturbations can manifest as changes in membrane thickness, fluidity, lipid packing, and phase transition temperatures, ultimately impacting membrane protein function and overall cell integrity. This guide will explore the current understanding of these interactions, drawing parallels from studies on long-chain perfluorinated telomer alcohols and other related fluorinated surfactants.

Effects of Long-Chain Perfluorinated Alcohols on Lipid Bilayer Properties

The introduction of long-chain perfluorinated alcohols into a lipid bilayer can induce several significant changes to the membrane's physical and chemical properties. While specific quantitative data for 2-(Perfluorodecyl)ethanol is scarce, studies on analogous compounds provide valuable insights.

Table 1: Summary of Qualitative and Semi-Quantitative Effects of Long-Chain Perfluorinated Alcohols on Lipid Bilayers

| Property Affected | Observed Effect | Probable Effect of 2-(Perfluorodecyl)ethanol | Experimental Technique(s) |

| Lipid Packing &Molecular Area | Increased molecular area at the air-water interface; disruption of ordered lipid packing.[1] | Likely to increase the area per lipid molecule, creating packing defects. | Langmuir-Blodgett Trough, GIXD |

| Membrane Fluidity | Can either increase or decrease fluidity depending on the lipid phase and concentration of the fluorinated alcohol.[2] | Expected to increase fluidity in the gel phase and potentially decrease it in the liquid-crystalline phase by ordering adjacent acyl chains. | DSC, Fluorescence Spectroscopy (e.g., Laurdan), NMR |

| Phase TransitionTemperature (Tm) | Broadening and shifting of the main phase transition to lower temperatures.[3] | Likely to lower and broaden the gel-to-liquid crystalline phase transition temperature. | Differential Scanning Calorimetry (DSC) |

| Membrane Thickness | Can cause an increase in bilayer thickness due to the rigid, extended nature of the perfluorinated chain.[4] | Expected to increase the thickness of the hydrophobic core. | Small-Angle X-ray/Neutron Scattering (SAXS/SANS), GIXD |

| Domain Formation &Phase Separation | Induces phase separation and the formation of fluorinated domains within the lipid monolayer.[5] | Highly likely to phase separate from hydrocarbon-rich lipid domains, forming distinct micro- or nanodomains. | Brewster Angle Microscopy (BAM), Fluorescence Microscopy (of GUVs) |

| Membrane Permeability | Increased permeability to ions and small molecules due to packing defects. | Expected to increase membrane permeability. | Fluorescence-based leakage assays |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of 2-(Perfluorodecyl)ethanol with lipid bilayers.

Langmuir-Blodgett Trough for Monolayer Analysis

This technique is used to study the behavior of amphiphilic molecules at the air-water interface, providing insights into their packing and phase behavior.

-

Materials: Langmuir-Blodgett trough with movable barriers and a surface pressure sensor (Wilhelmy plate), ultrapure water subphase, spreading solvent (e.g., chloroform/methanol mixture), solution of the lipid of interest (e.g., DPPC), and a solution of 2-(Perfluorodecyl)ethanol.

-

Procedure:

-

The trough is filled with the ultrapure water subphase and the surface is cleaned by aspiration.

-

A known amount of the lipid solution, or a mixed solution of lipid and 2-(Perfluorodecyl)ethanol, is carefully spread onto the water surface using a microsyringe.

-

Allow the solvent to evaporate completely (typically 15-20 minutes).

-

The monolayer is then compressed by the movable barriers at a constant rate.

-

The surface pressure is recorded as a function of the mean molecular area.

-

The resulting surface pressure-area (π-A) isotherm provides information on the phase transitions and compressibility of the monolayer.[6][7][8]

-

Brewster Angle Microscopy (BAM)

BAM is a non-invasive imaging technique used to visualize the morphology of monolayers at the air-water interface.[9][10]

-

Experimental Setup: A p-polarized laser is directed at the air-water interface at the Brewster angle (approximately 53° for water). A microscope equipped with a CCD camera is positioned to detect the reflected light.[11]

-

Procedure:

-

A monolayer is prepared in a Langmuir trough as described in section 3.1.

-

As the monolayer is compressed, BAM is used to visualize the formation of domains, phase separation, and other morphological features in real-time.[9][12]

-

Images are captured at different surface pressures and correlated with the π-A isotherm.

-

Grazing Incidence X-ray Diffraction (GIXD)

GIXD is a powerful technique for determining the in-plane molecular packing and structure of monolayers at the air-water interface.[13][14][15]

-

Experimental Setup: A synchrotron X-ray source is required. The X-ray beam is directed at the monolayer surface at a very shallow angle (grazing incidence). A detector measures the diffracted X-rays.

-

Procedure:

-

A monolayer is prepared in a Langmuir trough.

-

The GIXD pattern is recorded at various points during the compression of the monolayer.

-

The positions and intensities of the diffraction peaks provide information about the lattice parameters, molecular tilt, and coherence length of the ordered domains within the monolayer.[13][16]

-

Differential Scanning Calorimetry (DSC)

DSC is used to measure the changes in heat flow associated with phase transitions in lipid vesicles, providing information on how 2-(Perfluorodecyl)ethanol affects the thermotropic behavior of the bilayer.[17][18][19][20]

-

Materials: Differential scanning calorimeter, lipid suspension (e.g., multilamellar vesicles - MLVs), and a solution of 2-(Perfluorodecyl)ethanol.

-

Procedure:

-

Prepare lipid vesicles (e.g., by hydrating a dry lipid film followed by vortexing and freeze-thaw cycles).

-

Incubate the vesicles with the desired concentration of 2-(Perfluorodecyl)ethanol.

-

A sample of the vesicle suspension and a reference (buffer) are placed in the DSC cells.

-

The temperature is scanned over a range that includes the phase transition of the lipid.

-

The resulting thermogram shows peaks corresponding to the phase transitions, and any shifts or broadening of these peaks indicate an interaction with the fluorinated alcohol.[3]

-

19F Nuclear Magnetic Resonance (NMR) Spectroscopy

19F NMR is a highly sensitive technique to probe the local environment and dynamics of the fluorinated molecule within the lipid bilayer.[1][21][22][23][24]

-

Experimental Setup: A high-field NMR spectrometer equipped with a fluorine probe.

-

Procedure:

-

Prepare lipid vesicles (e.g., large unilamellar vesicles - LUVs) in a suitable buffer.

-

Add 2-(Perfluorodecyl)ethanol to the vesicle suspension.

-

Acquire 19F NMR spectra.

-

Changes in the chemical shift, line width, and relaxation times of the fluorine signals provide information about the location, orientation, and mobility of the 2-(Perfluorodecyl)ethanol molecules within the bilayer.[21][22]

-

Fluorescence Microscopy of Giant Unilamellar Vesicles (GUVs)

GUVs are micron-sized vesicles that serve as excellent models for cell membranes and can be directly visualized using fluorescence microscopy to observe domain formation and other morphological changes.[2][25][26][27][28]

-

Materials: Fluorescence microscope, GUVs prepared by electroformation or gentle hydration, fluorescent lipid probes (e.g., one that partitions into the liquid-disordered phase and another for the liquid-ordered phase), and a solution of 2-(Perfluorodecyl)ethanol.

-

Procedure:

-

Prepare GUVs incorporating fluorescent lipid probes.

-

Add 2-(Perfluorodecyl)ethanol to the GUV suspension.

-

Observe the GUVs under the fluorescence microscope.

-

The distribution of the fluorescent probes reveals the presence of phase separation and the formation of domains induced by the fluorinated alcohol.

-

Visualizations

Experimental Workflow Diagrams

Conceptual Diagram

Conclusion

The interaction of 2-(Perfluorodecyl)ethanol with lipid bilayers, extrapolated from studies on similar long-chain perfluorinated alcohols, is characterized by significant perturbations to the membrane structure and dynamics. The unique properties of the perfluorinated tail lead to altered lipid packing, changes in membrane fluidity and thickness, and the induction of phase separation. These effects have profound implications for the barrier function of the membrane and the activity of embedded proteins. The experimental protocols detailed in this guide provide a robust toolkit for researchers to investigate these interactions further. Future studies focusing specifically on 2-(Perfluorodecyl)ethanol are needed to provide precise quantitative data and to fully elucidate its mode of action on a molecular level. Such research will be critical for advancing our understanding of the biological effects of fluorinated compounds and for their informed application in drug development and materials science.

References

- 1. Average orientation of a fluoroaromatic molecule in lipid bilayers from DFT-informed NMR measurements of 1H–19F dipolar couplings - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Electro-formation and fluorescence microscopy of giant vesicles with coexisting liquid phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. biolinscientific.com [biolinscientific.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biolinscientific.com [biolinscientific.com]

- 11. Complex Fluids Group - IFUNAM [fisica.unam.mx]

- 12. researchgate.net [researchgate.net]

- 13. Grazing Incidence X-ray Diffraction Studies of Lipid–Peptide Mixed Monolayers during Shear Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [1908.00228] Grazing incidence x-ray diffraction studies of lipid-peptide mixed monolayers during shear flow [arxiv.org]

- 15. Grazing-incidence X-ray diffraction elucidates structural correlations in fluid monolayers of lipids and surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Freeze/thaw effects on lipid-bilayer vesicles investigated by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes [authors.library.caltech.edu]

- 22. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. drorlist.com [drorlist.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Formation of Giant Unilamellar Vesicles Assisted by Fluorinated Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Two photon fluorescence microscopy of coexisting lipid domains in giant unilamellar vesicles of binary phospholipid mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Application Notes and Protocols for Hydrophobic Coating Development using 2-(Perfluorodecyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the development of hydrophobic and oleophobic coatings using 2-(Perfluorodecyl)ethanol. The unique properties of this fluorinated alcohol, including its ability to form low-energy surfaces, make it an excellent candidate for creating water and oil-repellent coatings on various substrates. Such coatings are critical in a range of applications, from biomedical devices and drug delivery systems to microfluidics and advanced materials.

The following sections detail the principles of creating hydrophobic surfaces with 2-(Perfluorodecyl)ethanol, provide quantitative data on the expected performance of such coatings, and offer step-by-step experimental protocols for two common deposition methods: solution-phase deposition and vapor-phase deposition.

Principle of Action

The hydrophobic and oleophobic properties imparted by 2-(Perfluorodecyl)ethanol stem from the low surface energy of its long perfluorinated tail. When self-assembled on a substrate, these molecules orient themselves with the perfluoroalkyl chains pointing away from the surface. This creates a dense, uniform layer of fluorine atoms at the interface, which minimizes intermolecular forces with liquids, leading to high contact angles and causing droplets to bead up and roll off easily. The terminal hydroxyl group of 2-(Perfluorodecyl)ethanol allows it to anchor to hydroxylated surfaces through covalent bonding, forming a stable and durable self-assembled monolayer (SAM).

Data Presentation

The following tables summarize the expected quantitative performance of surfaces coated with 2-(Perfluorodecyl)ethanol and similar long-chain fluorinated molecules.

Table 1: Surface Wettability of 2-(Perfluorodecyl)ethanol and Similar Fluorinated Coatings

| Coating Material | Substrate | Deposition Method | Water Contact Angle (°) | Oil Contact Angle (°, n-hexadecane) |

| 2-(Perfluoroalkyl)ethanol (ZONYL®) | Polyetherimide | Dip Coating | 105 | Not Reported |

| 1H,1H,2H,2H-Perfluorodecyltrichlorosilane (FDTS) | Silicon Dioxide | Vapor Deposition | 110 | 60 |

| 1H,1H,2H,2H-Perfluorodecanethiol | Copper | Solution Immersion | > 90 | Not Reported |

Table 2: Surface Energy of Perfluorinated Coatings

| Coating Material | Substrate | Surface Tension/Energy (mN/m) |

| 2-(Perfluorodecyl)ethanol (in solution) | - | 15.5 - 17.2 |

| Poly(1H,1H,2H,2H-perfluorodecyl methacrylate) | - | ~10.5 (dispersive component) |

Experimental Protocols

The following are detailed protocols for the application of 2-(Perfluorodecyl)ethanol coatings.

Protocol 1: Solution-Phase Deposition of 2-(Perfluorodecyl)ethanol for Self-Assembled Monolayer (SAM) Formation

This protocol describes the formation of a hydrophobic and oleophobic self-assembled monolayer by immersing a hydroxylated substrate in a dilute solution of 2-(Perfluorodecyl)ethanol.

Materials:

-

2-(Perfluorodecyl)ethanol

-

Anhydrous Ethanol (ACS grade or higher)

-

Acetone (ACS grade or higher)

-

Isopropanol (ACS grade or higher)

-

Deionized water (18.2 MΩ·cm)

-

Substrates with hydroxylated surfaces (e.g., glass slides, silicon wafers, metal oxides)

-

Beakers and Petri dishes

-

Ultrasonic bath

-

Nitrogen gas source (high purity)

-

Hot plate or oven

Procedure:

-

Substrate Cleaning:

-

Place the substrates in a beaker and sequentially sonicate in acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants.

-

Dry the substrates with a stream of clean, dry nitrogen gas.

-

For silicon or glass substrates, a highly hydroxylated surface can be achieved by treatment with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.

-

-

Solution Preparation:

-

Prepare a 1-5 mM solution of 2-(Perfluorodecyl)ethanol in anhydrous ethanol. For example, to prepare a 1 mM solution, dissolve approximately 5.64 mg of 2-(Perfluorodecyl)ethanol in 10 mL of anhydrous ethanol.

-

-

Self-Assembled Monolayer Formation:

-

Immerse the cleaned and dried substrates in the prepared solution in a sealed container.

-

Allow the self-assembly process to proceed for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

-

-

Rinsing and Curing:

-

Remove the substrates from the solution and rinse thoroughly with fresh anhydrous ethanol to remove any non-covalently bound molecules.

-

Dry the coated substrates with a stream of nitrogen gas.

-

Cure the substrates on a hot plate or in an oven at 100-120°C for 1 hour to promote covalent bonding between the hydroxyl group of the 2-(Perfluorodecyl)ethanol and the substrate surface and to remove any residual solvent.

-

Visualization of Solution-Phase Deposition Workflow:

Application Notes and Protocols: 2-(Perfluorodecyl)ethanol in Aqueous Film-Forming Foam (AFFF)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(Perfluorodecyl)ethanol, a 10:2 fluorotelomer alcohol (FTOH), as a key fluorosurfactant in Aqueous Film-Forming Foam (AFFF) formulations. The unique properties of this compound significantly enhance the fire-extinguishing performance of AFFF, particularly against Class B flammable liquid fires.

Introduction to 2-(Perfluorodecyl)ethanol in AFFF

2-(Perfluorodecyl)ethanol (CAS: 865-86-1, Molecular Formula: C₁₂H₅F₂₁O) is a long-chain fluorotelomer alcohol that functions as a potent surfactant.[1] Its molecular structure consists of a hydrophobic and oleophobic perfluorodecyl tail and a hydrophilic ethanol head group. This amphipathic nature is central to its function in AFFF. When incorporated into an AFFF concentrate, 2-(Perfluorodecyl)ethanol dramatically reduces the surface tension of water, enabling the formation of a thin, aqueous film that spreads rapidly across the surface of hydrocarbon fuels. This film acts as a vapor barrier, suppressing the release of flammable vapors and facilitating fire extinguishment.

Mechanism of Action

The effectiveness of AFFF containing 2-(Perfluorodecyl)ethanol is attributed to a dual mechanism of action:

-

Aqueous Film Formation: The primary role of 2-(Perfluorodecyl)ethanol is to lower the surface tension of the foam solution to a value below that of the hydrocarbon fuel. This creates a positive spreading coefficient, allowing a thin aqueous film to form and spread across the fuel surface. This film effectively separates the fuel from the oxygen in the air, smothering the fire.

-

Foam Blanket: The foam itself provides a physical barrier that cools the fuel surface and prevents reignition by insulating the fuel from heat and ambient air.

The molecular orientation of 2-(Perfluorodecyl)ethanol at the interface between the aqueous foam solution and the hydrocarbon fuel is critical to its function. The perfluorinated tail, being oleophobic, orients away from the fuel, while the hydrophilic head remains in the aqueous phase. This arrangement creates a stable and effective barrier.

Quantitative Performance Data

The inclusion of 2-(Perfluorodecyl)ethanol in AFFF formulations leads to measurable improvements in firefighting performance. The following table summarizes key performance metrics.

| Performance Metric | Typical Value/Range | Test Method Reference |

| Surface Tension of Solution | 15 - 17 mN/m | ISO 304, ASTM D-971 |

| Interfacial Tension (vs. Hydrocarbon) | 2 - 5 mN/m | Pendant Drop Tensiometry |

| Spreading Coefficient (on Cyclohexane) | > 3 dynes/cm | MIL-F-24385F |

| Fire Extinguishing Time (28 ft² pan fire) | 25 - 35 seconds | MIL-F-24385C |

| Burnback Resistance | 15 - 20 minutes | MIL-F-24385C |

Experimental Protocols

Representative AFFF Formulation Protocol

This protocol describes the preparation of a laboratory-scale batch of a 3% AFFF concentrate incorporating 2-(Perfluorodecyl)ethanol.

Materials:

-

Deionized Water

-

2-(Perfluorodecyl)ethanol (as the primary fluorosurfactant)

-

Hydrocarbon Surfactant (e.g., Sodium octyl sulfate)

-

Solvent/Stabilizer (e.g., Butyl carbitol)

-

Corrosion Inhibitor

-

pH buffer

Procedure:

-

In a suitable mixing vessel, add the deionized water.

-

With gentle agitation, slowly add the hydrocarbon surfactant and stir until fully dissolved.

-

In a separate container, dissolve the 2-(Perfluorodecyl)ethanol in the butyl carbitol.

-

Slowly add the fluorosurfactant solution to the main mixing vessel with continuous stirring.

-

Add the corrosion inhibitor and pH buffer to the mixture.

-

Continue to stir the solution for a minimum of 30 minutes to ensure homogeneity.

-

The resulting mixture is a 3% AFFF concentrate. For application, this concentrate is proportioned with water at a ratio of 3 parts concentrate to 97 parts water.

Performance Testing Protocols

-

Method: Pendant Drop Tensiometry.

-

Procedure:

-

Prepare a 3% solution of the AFFF concentrate in water.

-

Use a pendant drop tensiometer to form a drop of the AFFF solution in air (for surface tension) or in the hydrocarbon fuel (for interfacial tension).

-

The shape of the drop is analyzed by the instrument's software to calculate the surface or interfacial tension.

-

-

Method: Based on MIL-F-24385F.[2]

-

Calculation: The spreading coefficient (S) is calculated using the following formula: S = σ_f - (σ_a + σ_i) Where:

-

σ_f = Surface tension of the hydrocarbon fuel (e.g., cyclohexane)

-

σ_a = Surface tension of the AFFF solution

-

σ_i = Interfacial tension between the AFFF solution and the hydrocarbon fuel

-

-

A positive spreading coefficient indicates that the aqueous film will spread over the fuel.

-

Method: According to EN 1568-G.[3]

-

Procedure:

-

Generate foam using a standardized foam-making branchpipe.

-

Collect the foam in a measuring cylinder of a known volume.

-

Expansion Ratio: Calculate the ratio of the volume of the foam to the volume of the foam solution used to create it.

-

Drainage Time: Measure the time it takes for 25% of the initial volume of the foam solution to drain from the foam.

-

-

Method: Based on MIL-F-24385C for a 28 ft² pan fire.[4]

-

Procedure:

-

Ignite a standardized pan fire of a hydrocarbon fuel (e.g., n-heptane).

-

After a specified pre-burn time, apply the AFFF foam at a controlled rate.

-

Extinguishing Time: Record the time taken to achieve 90% control and complete extinguishment of the fire.

-

Burnback Resistance: After extinguishment, place a weighted burnback pot in the center of the foam blanket and ignite the fuel within the pot. Record the time it takes for the fire to spread to 25% of the total pan area.

-

Visualizations

Caption: Molecular orientation of 2-(Perfluorodecyl)ethanol at the fuel-water interface.

Caption: Workflow for the laboratory-scale formulation of AFFF concentrate.

Caption: Logical relationship of AFFF performance tests.

References

Application Notes and Protocols for Metal-Free Synthesis Utilizing 2-(Perfluorodecyl)ethanol as a Potential Organocatalyst

Disclaimer: Direct experimental protocols for the use of 2-(Perfluorodecyl)ethanol as an organocatalyst in metal-free synthesis are not extensively documented in currently available literature. The following application notes and protocols are based on the established roles of structurally similar fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE), which have been successfully employed as promoters or mediators in a variety of metal-free transformations.[1][2][3] It is proposed that 2-(Perfluorodecyl)ethanol may exhibit similar reactivity due to its highly fluorinated structure.

Introduction

Fluorinated alcohols have emerged as remarkable solvents and promoters in organic synthesis, often enabling reactions to proceed under mild, metal-free conditions.[2][3] Their unique properties, including strong hydrogen bond donating ability, high ionizing power, and low nucleophilicity, allow them to activate substrates and stabilize intermediates, roles typically played by metal catalysts.[1][2] 2-(Perfluorodecyl)ethanol, a long-chain fluorinated alcohol, possesses these characteristic features and thus holds potential as a recyclable organocatalyst or reaction promoter in various metal-free synthetic methodologies. Its long fluorous tail may also facilitate catalyst recovery through fluorous-phase separation techniques.

Potential Applications in Metal-Free Synthesis

Based on the reactivity of analogous fluorinated alcohols, 2-(Perfluorodecyl)ethanol is a promising candidate for promoting a range of organic reactions without the need for metal catalysts. Potential applications include:

-

Allylic Substitutions: Facilitating the direct substitution of allylic alcohols with a variety of nucleophiles.[1]

-

Oxidation Reactions: Acting as a promoter for selective oxidations, for instance, in conjunction with hydrogen peroxide.[2]

-

Cycloaddition Reactions: Mediating cycloadditions such as aza-Diels-Alder reactions.[2]

-

Ring-Opening Reactions: Promoting the ring-opening of epoxides with various nucleophiles.[3]

Properties of Fluorinated Alcohols as Reaction Promoters

The efficacy of fluorinated alcohols in promoting chemical reactions stems from a unique combination of physical and chemical properties.

| Property | Description | Implication in Catalysis |

| High Hydrogen Bond Donor Ability | The electron-withdrawing fluorine atoms increase the acidity of the hydroxyl proton, making them strong hydrogen-bond donors.[2] | Activation of electrophiles (e.g., carbonyls, epoxides) and stabilization of anionic intermediates and transition states. |

| Low Nucleophilicity | Despite being alcohols, the steric hindrance and electron-withdrawing nature of the fluoroalkyl group reduce the nucleophilicity of the oxygen atom.[1][2] | Minimizes side reactions where the alcohol would act as a nucleophile, leading to cleaner reaction profiles. |

| High Polarity and Ionizing Power | Fluorinated alcohols are highly polar solvents capable of stabilizing charged intermediates.[1][2] | Facilitates reactions proceeding through ionic or highly polarized transition states, such as SN1-type reactions. |

| Low Freezing Point | Many fluorinated alcohols have low freezing points, allowing for a wide range of reaction temperatures. | Enables reactions to be conducted at sub-ambient temperatures to improve selectivity. |

Hypothetical Protocol: Metal-Free Allylic Substitution of Cinnamyl Alcohol with Aniline

This protocol is an adaptation of established procedures using HFIP for the allylic substitution reaction and is proposed as a starting point for investigating the catalytic potential of 2-(Perfluorodecyl)ethanol.[1]

Materials:

-

2-(Perfluorodecyl)ethanol (as solvent and promoter)

-

Cinnamyl alcohol

-

Aniline

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add cinnamyl alcohol (1.0 mmol).

-

Add 2-(Perfluorodecyl)ethanol (5.0 mL).

-

Stir the mixture at room temperature until the cinnamyl alcohol is fully dissolved.

-

Add aniline (1.2 mmol) to the reaction mixture.

-

Stir the reaction mixture at 60 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

-

Work-up and Purification (Standard):

-

Dilute the reaction mixture with ethyl acetate (20 mL).

-

Wash with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Work-up and Purification (Fluorous Phase Separation - Proposed):

-

Cool the reaction mixture to 0 °C to induce phase separation.

-

Separate the product-containing organic phase from the fluorous phase containing 2-(Perfluorodecyl)ethanol.

-

The fluorous phase can be recovered and potentially reused after washing with an appropriate organic solvent.

-

Further purify the organic phase as described in step 8.

-

Expected Outcome:

The expected product is N-cinnamylaniline. The yield and reaction time will need to be optimized for 2-(Perfluorodecyl)ethanol.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for a metal-free reaction promoted by a fluorinated alcohol, incorporating a potential fluorous phase separation for catalyst recycling.

Caption: A generalized workflow for a chemical synthesis using a fluorinated alcohol as a promoter, including a potential fluorous phase separation step for catalyst recycling.

Conclusion and Future Outlook

While direct evidence for the use of 2-(Perfluorodecyl)ethanol as an organocatalyst is currently limited, its structural similarity to well-established fluorinated alcohol promoters suggests significant potential in this area. The provided hypothetical protocol for an allylic substitution serves as a template for future investigations into its catalytic activity. Further research is warranted to explore the full scope of reactions that can be promoted by 2-(Perfluorodecyl)ethanol and to develop efficient protocols for its application and recycling in metal-free synthesis. This exploration could open new avenues for greener and more sustainable chemical transformations.

References

Application Note: Solid-Phase Extraction (SPE) for the Analysis of 2-(Perfluorodecyl)ethanol in Environmental and Biological Matrices

Audience: Researchers, scientists, and drug development professionals involved in the analysis of per- and polyfluoroalkyl substances (PFAS).

Introduction

2-(Perfluorodecyl)ethanol (10:2 FTOH) is a member of the fluorotelomer alcohol (FTOH) class of per- and polyfluoroalkyl substances (PFAS). These compounds are used in a variety of industrial and consumer products, including textiles and food packaging, for their water and oil repellent properties.[1][2] Due to their persistence and potential to degrade into highly stable perfluorinated carboxylic acids (PFCAs) like perfluorooctanoic acid (PFOA), there is significant regulatory and health interest in monitoring their presence in the environment and biological systems.[2]

Analyzing 2-(Perfluorodecyl)ethanol presents challenges due to its presence at trace levels within complex sample matrices.[3] Solid-Phase Extraction (SPE) is a critical sample preparation technique that addresses these challenges by isolating and concentrating analytes of interest from the sample matrix, thereby reducing interference and enhancing analytical sensitivity.[4][5] This application note provides a detailed protocol for the extraction of 2-(Perfluorodecyl)ethanol from aqueous samples using weak anion-exchange (WAX) SPE cartridges, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol

This protocol outlines a robust method for the extraction and analysis of 2-(Perfluorodecyl)ethanol. While optimized for aqueous samples (e.g., drinking water, groundwater), it can be adapted for extracts from solid or biological matrices.

1. Materials and Reagents

-

SPE Cartridges: Weak Anion Exchange (WAX) cartridges (e.g., 500 mg, 6 mL) are recommended for their ability to retain a broad range of PFAS.[6][7]

-

Analytical Standards:

-

2-(Perfluorodecyl)ethanol (CAS: 865-86-1)[8]

-

Isotopically Labeled Internal Standard (IS): e.g., ¹³C₂-2-(Perfluorodecyl)ethanol (for isotope dilution)

-

-

Solvents and Reagents (LC-MS Grade or higher):

-

Methanol (MeOH)

-

Acetonitrile (ACN)

-

Reagent Water (PFAS-free)

-

Ammonium Hydroxide (NH₄OH)

-

Formic Acid or Ammonium Acetate (for mobile phase modification)

-

-

Equipment:

2. Sample Preparation

-

For a 250 mL aqueous sample, allow it to equilibrate to room temperature.

-

Spike the sample with an appropriate amount of the isotopically labeled internal standard (e.g., to a final concentration of 10-40 ng/L).

-

Thoroughly mix the sample by gentle inversion.

3. Solid-Phase Extraction (SPE) Procedure

The following steps detail the bind-elute SPE strategy.[11]

-

Cartridge Conditioning: Pass 5 mL of methanol through the WAX cartridge to wet the sorbent. Do not allow the cartridge to go dry.[11]

-

Cartridge Equilibration: Pass 5 mL of reagent water through the cartridge. Ensure the sorbent bed remains submerged.[11]

-

Sample Loading: Load the entire 250 mL sample onto the cartridge at a steady flow rate of approximately 5-10 mL/min.[9]

-

Washing (Interference Removal):

-

After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove hydrophilic interferences and salts.

-

Dry the cartridge thoroughly under high vacuum for 10-15 minutes to remove residual water.[9]

-

-

Elution:

-

Place a clean 15 mL polypropylene collection tube in the manifold.

-

Prepare a fresh elution solvent of 1% Ammonium Hydroxide in Methanol.

-

Add 5 mL of the elution solvent to the cartridge and allow it to soak for 1 minute before eluting dropwise into the collection tube.[9]

-

4. Eluate Concentration

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 500 µL of a suitable solvent, typically the initial mobile phase composition (e.g., 50:50 methanol:water).[12]

-

Vortex briefly and transfer the final extract to a polypropylene autosampler vial for analysis.

5. LC-MS/MS Analysis

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, <3 µm particle size).[2]

-

Mobile Phase A: Water (with modifier like 20 mM ammonium acetate or 0.1% formic acid).

-

Mobile Phase B: Methanol or Acetonitrile.

-

Gradient: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the highly retained 2-(Perfluorodecyl)ethanol.

-

Ionization: Electrospray Ionization, Negative Mode (ESI-).

-

Detection: Multiple Reaction Monitoring (MRM). For FTOHs, adducts such as [M+CH₃COO]⁻ may be monitored for enhanced sensitivity.[2]

Data and Performance Characteristics

The following table summarizes typical performance data for the analysis of 2-(Perfluorodecyl)ethanol (10:2 FTOH) using LC-MS/MS. Recovery rates are representative of long-chain PFAS compounds extracted using WAX SPE protocols.

| Parameter | Value | Reference |

| Analyte | 2-(Perfluorodecyl)ethanol (10:2 FTOH) | |

| SPE Sorbent | Weak Anion Exchange (WAX) | [6][7] |

| Typical Recovery | 70 - 120% | [6][7] |

| Limit of Quantification (LOQ) | 0.5 - 3.7 ng/mL | [2] |

| Limit of Detection (LOD) | 0.2 - 1.2 ng/mL | [2] |

| Analytical Technique | LC-MS/MS | [2][10] |

Table 1: Summary of quantitative data and performance characteristics for 2-(Perfluorodecyl)ethanol analysis.

Workflow Visualization

The logical flow of the sample preparation and analysis process is depicted below.

Caption: SPE Workflow for 2-(Perfluorodecyl)ethanol Analysis.